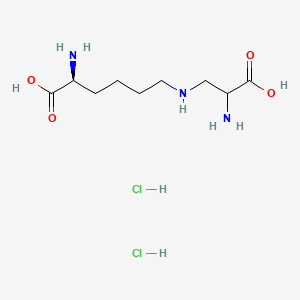

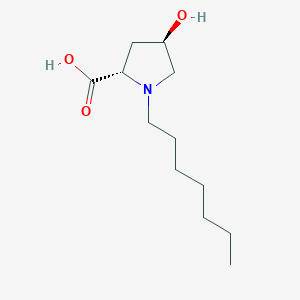

H-Orn(Aloc)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

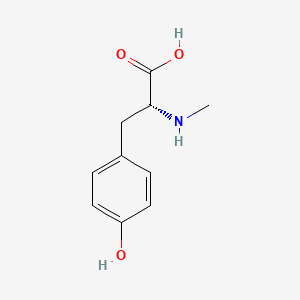

H-Orn(Aloc)-OH is a modified amino acid that has gained attention in scientific research due to its potential applications in various fields. This amino acid is a derivative of ornithine, a non-proteinogenic amino acid that plays a crucial role in the urea cycle. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Wissenschaftliche Forschungsanwendungen

1. Role in Peptide Folding

H-Orn(Aloc)-OH, specifically its variant Orn(i-PrCO-Hao), has been demonstrated to induce β-sheet folding and interactions in peptides. This amino acid, when incorporated into peptides, helps in forming β-sheetlike structures due to hydrogen bonding with subsequent residues. Such advancements in peptide synthesis are significant in studying protein structures and functions, as well as in the design of novel biomaterials (Nowick et al., 2002).

2. Impact on Hydrogen Production

Research involving Al–Ga and Al–Ga–In–Sn alloys with water, important for hydrogen production, shows that low melting point phases in these alloys enable the reaction of aluminum with water to produce hydrogen. This demonstrates the potential of this compound related compounds in energy applications, particularly in hydrogen generation as an alternative fuel source (Ziebarth et al., 2011).

3. Understanding Hydrogen in Minerals

The study of hydrogen concentration and speciation in minerals like feldspars, utilizing techniques like FTIR and NMR spectroscopy, provides insights into the role of compounds like this compound in geological processes. This research helps in understanding the water content and hydroxyl groups in various minerals, crucial for geological and environmental studies (Johnson & Rossman, 2003).

4. Applications in Smart Materials

The development of metallo-hydrogels with tunable fluorescence, stretchability, shape-memory, and self-healing properties, involves reactions and interactions that are related to the chemistry of this compound. Such materials have potential applications in flexible sensors, wearable devices, and information transmission, showcasing the broad applicability of this compound in material science (Tang, Liao, & Qu, 2019).

5. Environmental Implications

The hydroxyl radical ((•)OH), closely related to the chemistry of this compound, plays a significant role in environmental chemistry. Its unselective and instantaneous reactions with surrounding chemicals are crucial in the degradation of organic pollutants and understanding atmospheric chemistry (Gligorovski et al., 2015).

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(prop-2-enoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-2-6-15-9(14)11-5-3-4-7(10)8(12)13/h2,7H,1,3-6,10H2,(H,11,14)(H,12,13)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBIUFMNGVYLNI-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679816 |

Source

|

| Record name | N~5~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147290-10-6 |

Source

|

| Record name | N~5~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)

![(2S)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride](/img/structure/B612969.png)